molecular formula C14H24N2O B11093818 2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11093818
M. Wt: 236.35 g/mol
InChI Key: SOIOAIMIDTZBIC-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with the molecular formula C₁₄H₂₄N₂O This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often using cycloaddition techniques.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl and propyl groups at specific positions on the tricyclic core. This is typically done through alkylation reactions.

    Formation of the Diazatricyclic Structure: The incorporation of nitrogen atoms into the tricyclic structure is achieved through amination reactions, often using reagents such as ammonia or amines.

    Oxidation to Form the Ketone: The final step involves the oxidation of the appropriate carbon atom to form the ketone functional group, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols.

Scientific Research Applications

2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrogen atoms in the diazatricyclic structure can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-7-butyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2,2,5-Trimethyl-7-ethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific propyl group at the 7-position, which can influence its physical and chemical properties compared to similar compounds with different alkyl groups. This uniqueness can affect its reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

2,2,5-trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C14H24N2O/c1-5-6-14-9-15-7-13(4,11(14)17)8-16(10-14)12(15,2)3/h5-10H2,1-4H3

InChI Key

SOIOAIMIDTZBIC-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3(C)C)C

Origin of Product

United States

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